
Methyl 2-bromo-5-cyano-3-formylphenylacetate
Descripción general
Descripción
Methyl 2-bromo-5-cyano-3-formylphenylacetate (MBCFPA) is an organic compound that has become increasingly important in recent years due to its versatile uses in scientific research. It has been used in the synthesis of a variety of pharmaceuticals, as well as in the development of new materials and polymers. MBCFPA is also used as a reagent in various laboratory experiments and as a catalyst in various chemical reactions. In
Aplicaciones Científicas De Investigación
Methyl 2-bromo-5-cyano-3-formylphenylacetate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents and anticoagulants. It has also been used in the development of new materials and polymers, and in the synthesis of compounds for use in organic photovoltaics. Additionally, this compound has been used as a reagent in various laboratory experiments and as a catalyst in various chemical reactions.
Mecanismo De Acción
Methyl 2-bromo-5-cyano-3-formylphenylacetate is an organic compound that acts as an electron donor, meaning that it can donate electrons to other molecules. It can act as a reducing agent in chemical reactions, and can also act as a catalyst, speeding up the rate of a reaction. Additionally, this compound can act as a Lewis acid, which means that it can accept electrons from other molecules.
Biochemical and Physiological Effects
This compound has been used in a variety of scientific research applications and has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer effects, and has also been shown to have antioxidant and anti-microbial effects. Additionally, this compound has been found to have immunomodulatory and anti-allergic effects, as well as neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-bromo-5-cyano-3-formylphenylacetate has a number of advantages for use in laboratory experiments. It is relatively inexpensive and is easy to synthesize. It is also highly soluble in a variety of solvents, making it easy to use in chemical reactions. Additionally, it is a strong electron donor, making it useful as a reducing agent and as a catalyst in various reactions. However, this compound is also toxic and should be handled with caution.
Direcciones Futuras
Methyl 2-bromo-5-cyano-3-formylphenylacetate has a wide range of applications in scientific research and is likely to become increasingly important in the future. Possible future directions for the use of this compound include its use in the development of new pharmaceuticals, materials, and polymers, as well as its use as a reagent in various laboratory experiments and as a catalyst in various chemical reactions. Additionally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic applications.
Propiedades
IUPAC Name |
methyl 2-(2-bromo-5-cyano-3-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-10(15)4-8-2-7(5-13)3-9(6-14)11(8)12/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKWFCABNBPHRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)C#N)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Cyclopropylmethyl)(ethyl)amino]cyclobutanol hydrochloride](/img/structure/B1486305.png)

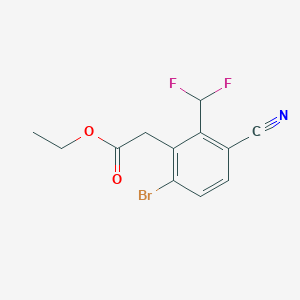

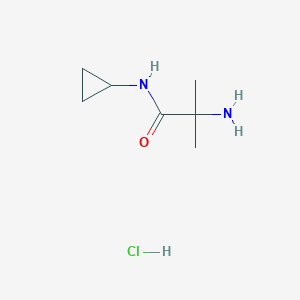

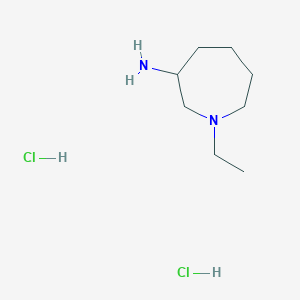

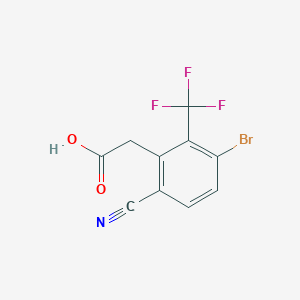

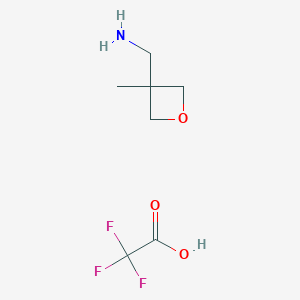
![4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride](/img/structure/B1486325.png)
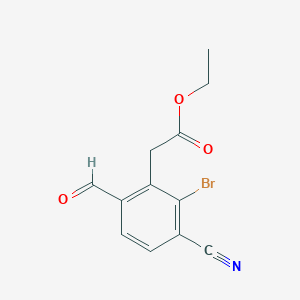
![1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine](/img/structure/B1486328.png)